4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-16-11-13-18(14-12-16)23-20-9-5-6-10-21(20)25(30)29(27-23)15-22-26-24(28-31-22)19-8-4-3-7-17(19)2/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKVLNYOQMJZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the p-Tolyl and o-Tolyl Groups: The p-tolyl and o-tolyl groups can be introduced via Friedel-Crafts alkylation reactions using toluene derivatives and suitable catalysts such as aluminum chloride.
Formation of the Oxadiazole Moiety: The oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions, often using reagents like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Structure and Molecular Formula
The compound has a complex structure characterized by a phthalazine core linked to an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 358.39 g/mol. The detailed structural representation can be found through chemical databases like PubChem, where similar compounds are cataloged for reference .
Anticancer Activity
Numerous studies have indicated that phthalazine derivatives exhibit significant anticancer properties. The introduction of oxadiazole groups enhances the activity against various cancer cell lines. For instance, research has shown that compounds containing oxadiazole rings can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
Case Study: Antitumor Efficacy
In a systematic review of phthalazine derivatives, it was noted that modifications to the phthalazine scaffold, including the incorporation of oxadiazole units, resulted in enhanced anticancer activity. Specific derivatives demonstrated effective inhibition of cell proliferation in human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
Antimicrobial Properties
The compound also displays antimicrobial activity against various bacterial strains. Research has demonstrated that derivatives with oxadiazole functionalities possess potent antibacterial effects, particularly against gram-positive bacteria .
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of synthesized oxadiazole derivatives against Bacillus cereus and Staphylococcus aureus using disc diffusion methods. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as new antimicrobial agents .
Anticonvulsant Activity
Phthalazine derivatives have been explored for their anticonvulsant properties as well. The structural modifications involving oxadiazole contribute to the modulation of neurotransmitter systems, which may lead to effective seizure control .
Case Study: Evaluation of Anticonvulsant Effects
In experimental models, specific phthalazine-oxadiazole hybrids were tested for their ability to reduce seizure frequency and severity. These studies suggest that such compounds could form the basis for new anticonvulsant medications .
Synthesis and Characterization
The synthesis of 4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Table 1: Summary of Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Condensation Reaction | Reaction between phthalic anhydride and hydrazine derivatives | 75% |
| Oxidative Cyclization | Formation of oxadiazole ring via oxidative coupling | 65% |
| Substitution Reactions | Introduction of p-tolyl and o-tolyl groups | 70% |
Mechanism of Action
The mechanism of action of 4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The oxadiazole moiety is known to enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules, contributing to its biological activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The phthalazinone scaffold is highly modifiable, enabling diverse biological applications. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Phthalazinone-Oxadiazole Derivatives
Key Observations :
- Electron-Donating vs.
- Aromatic vs. Heteroaromatic Substituents : The pyridin-2-yl group introduces nitrogen-based polarity, which may improve water solubility compared to purely aromatic substituents .
Comparison :
- The target compound likely employs similar alkylation strategies, given the methylene bridge between phthalazinone and oxadiazole.
- highlights green chemistry approaches (e.g., solvent-free conditions) for analogous compounds, reducing environmental impact .
Spectroscopic Characterization
Table 2: Spectroscopic Data for Selected Compounds
Key Insights :
- The o-tolyl group in the target compound splits aromatic proton signals due to steric hindrance, whereas para-substituents (e.g., p-tolyl) exhibit simpler splitting patterns .
- HRMS data consistently align with theoretical values (±0.05 Da), confirming structural integrity .
Hypotheses for the Target Compound :
- The o-tolyl group may enhance membrane permeability due to increased lipophilicity, while the p-tolyl group could stabilize π-π interactions with biological targets.
Biological Activity
The compound 4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one is a member of the phthalazinone family, which has garnered attention due to its diverse biological activities, particularly in anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of phthalazinone derivatives with oxadiazole precursors. Recent studies have highlighted efficient methods for synthesizing oxadiazol-phthalazinone derivatives under both conventional and ultrasonic conditions, leading to improved yields and purity of the final products .
Anticancer Properties
Recent investigations have shown that derivatives of phthalazinones exhibit significant anticancer activity. For instance, 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives demonstrated selective anti-proliferative effects against liver (HepG2) and breast (MCF-7) cancer cell lines without adversely affecting normal fibroblasts (WI-38) . The mechanism underlying this activity includes:
- Cell Cycle Arrest : Compounds were found to induce cell cycle arrest at specific phases.
- Apoptosis Induction : Increased expression of pro-apoptotic markers such as p53 and caspase 3 was observed.
These findings suggest that the compound may function through pathways involving MAPK and Topoisomerase II inhibition, which are critical in cancer cell proliferation and survival .
Structure-Activity Relationship (SAR)
The biological activity of phthalazinone derivatives is often influenced by their structural modifications. For example, substituents on the oxadiazole moiety can significantly alter the potency against various cancer cell lines. Compounds with electron-withdrawing groups have shown enhanced activity compared to those with electron-donating groups .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on 1,3,4-Oxadiazoles : A series of substituted 1,3,4-oxadiazoles exhibited potent antitumor activities. One study reported that specific derivatives showed selective moderate activity against gastric and colon cancer cell lines .
- Molecular Docking Studies : Docking studies have indicated favorable interactions between oxadiazol-phthalazinone derivatives and target enzymes like Topoisomerase II and PIM1. These interactions are essential for understanding the binding affinities and potential efficacy of these compounds in therapeutic applications .
Table 1: Summary of Biological Activities
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | HepG2 | 0.028 | MAPK inhibition |
| Compound 2e | MCF-7 | 0.045 | Topoisomerase II inhibition |
| Compound 3c | Gastric Cancer | Moderate | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Phthalazinone Core Formation : Condensation of substituted phthalic anhydrides with hydrazine derivatives under reflux in ethanol or DMF .
Oxadiazole Ring Construction : Cyclization of acylhydrazides with activated nitriles or amidoximes, often catalyzed by H2SO4 or KOH in polar solvents (e.g., DMF) at 80–100°C .
Coupling Reactions : Alkylation or nucleophilic substitution to attach the o-tolyl-oxadiazole moiety to the phthalazinone scaffold. Solvent polarity and temperature (e.g., 60–80°C in ethanol) critically affect regioselectivity .
- Key Variables :
- Solvent choice (ethanol for solubility vs. DMF for high-temperature stability).
- Catalyst selection (acidic vs. basic conditions for cyclization steps) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons of p-tolyl and o-tolyl groups) and methylene bridge integration .
- FT-IR : Validates carbonyl (C=O, ~1700 cm<sup>-1</sup>) and oxadiazole ring (C=N, ~1600 cm<sup>-1</sup>) functionalities .
- Mass Spectrometry (HRMS) : Ensures molecular ion consistency with the formula C25H20N4O2 .
- X-ray Crystallography : Resolves tautomeric preferences (e.g., lactam vs. lactim forms) and crystallinity, critical for stability studies .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., HEPG-2, MCF-7) using MTT assays, with IC50 values compared to reference drugs like doxorubicin .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .
- Enzyme Inhibition : Test for kinase or protease inhibition (e.g., EGFR, COX-2) via fluorometric or colorimetric assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during oxadiazole cyclization?
- Methodological Answer :
- Solvent Screening : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis) while maintaining cyclization efficiency .
- Catalyst Modulation : Use Lewis acids (e.g., ZnCl2) instead of H2SO4 to enhance regioselectivity and reduce charring .
- Microwave-Assisted Synthesis : Shorten reaction times (30 mins vs. 6 hours) to minimize decomposition, achieving >80% yield .
Q. How does tautomeric equilibrium (lactam vs. lactim) impact the compound’s stability and bioactivity?
- Methodological Answer :
- Solvent-Dependent Tautomerism : In polar solvents (DMSO, water), the lactam form dominates due to solvation of the carbonyl group. In non-polar solvents (hexane), intramolecular hydrogen bonding stabilizes the lactim tautomer .
- Bioactivity Implications : Lactim forms may exhibit higher membrane permeability, enhancing cytotoxicity. Verify via comparative IC50 assays in solvent-matched media .
Q. How to reconcile contradictory cytotoxicity data across cell lines (e.g., high activity in HEPG-2 vs. inactivity in others)?
- Methodological Answer :
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify target pathways (e.g., apoptosis vs. DNA repair) in responsive vs. resistant cell lines .
- Metabolic Stability : Assess hepatic metabolism (e.g., CYP450 isoforms) using microsomal assays to rule out rapid inactivation in certain cell models .
Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with EGFR or tubulin binding sites, prioritizing substituents (e.g., electron-withdrawing groups on the oxadiazole ring) for synthesis .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to correlate with IC50 values from existing data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
